molecular formula C10H8OS B122132 3-Methylbenzo[b]thiophene-2-carboxaldehyde CAS No. 22053-74-3

3-Methylbenzo[b]thiophene-2-carboxaldehyde

Cat. No.: B122132
CAS No.: 22053-74-3
M. Wt: 176.24 g/mol
InChI Key: DRZGHNXLEQHVHB-UHFFFAOYSA-N
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Description

3-Methylbenzo[b]thiophene-2-carboxaldehyde is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiophene, characterized by a methyl group at the 3-position and an aldehyde group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzo[b]thiophene-2-carboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzothiophene with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride, is a typical method for introducing the formyl group .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of laboratory-scale reactions. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels required for industrial applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylbenzo[b]thiophene-2-carboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[b]thiophene-2-carboxaldehyde involves its interaction with specific molecular targets. As a GluR6 antagonist, it binds to the GluR6 receptor, inhibiting its activity. This interaction can modulate neurotransmission and has implications for treating neurological conditions .

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzo[b]thiophene-2-carboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the benzothiophene ring. This combination of functional groups provides distinct reactivity patterns and potential biological activities compared to its analogs .

Properties

IUPAC Name

3-methyl-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZGHNXLEQHVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334192
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22053-74-3
Record name 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzo(b)thiophene-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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